(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride
CAS No.: 670278-82-7
Cat. No.: VC0556267
Molecular Formula: C15H24ClNO3
Molecular Weight: 265,36*36,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670278-82-7 |
|---|---|
| Molecular Formula | C15H24ClNO3 |
| Molecular Weight | 265,36*36,45 g/mole |
| IUPAC Name | methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO3.ClH/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12;/h5-9,13,16H,10-11H2,1-4H3;1H/t13-;/m0./s1 |
| Standard InChI Key | ANYVZGGUHIDNDZ-ZOWNYOTGSA-N |
| SMILES | CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1.Cl |
| Canonical SMILES | CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Classification
(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride is classified as an amino acid derivative containing several key structural components: a benzyl group, a tert-butoxy moiety, and a methyl ester functional group. The compound is characterized by its chiral nature, with the (S) configuration at the C2 position playing a crucial role in its biological activity.
The compound is also known by its IUPAC name: methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride . This chiral molecule represents a modified amino acid with potential applications in various scientific fields, particularly in studies involving enzyme interactions and protein chemistry.
Basic Identification Parameters
The compound possesses specific identification parameters that distinguish it from other related substances. These parameters are essential for researchers working with this compound in laboratory settings.
| Parameter | Value |
|---|---|
| CAS Number | 670278-82-7 |
| MDL Number | MFCD02684384 |
| Molecular Formula | C15H24ClNO3 |
| Molecular Weight | 301.81 g/mol |
| IUPAC Name | methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
| Purity (Commercial) | ≥98% |
Table 1: Identification parameters of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride
Structural Features and Properties
The molecular structure of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride includes several key functional groups that contribute to its chemical behavior and applications. The compound contains a chiral carbon center with the (S) configuration, a benzyl group attached to the amino nitrogen, and a tert-butoxy group protecting the hydroxyl function of the modified serine residue.
Key Structural Elements
The compound's structure can be broken down into several key components:
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A chiral carbon center with (S) stereochemistry
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A benzylamino group, providing aromatic character and potential for π-interactions
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A tert-butoxy group, offering steric bulk and protection to the hydroxyl moiety
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A methyl ester group, providing a reactive site for further modifications
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A hydrochloride salt form, enhancing stability and solubility in polar solvents
These structural features collectively contribute to the compound's ability to interact with biological targets, particularly enzymes, through specific molecular recognition mechanisms.
Synthesis and Preparation
The synthesis of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride typically involves multiple steps starting from appropriate precursors. While the exact synthetic route can vary, a common approach involves the modification of (S)-methyl 2-amino-3-(tert-butoxy)propanoate through reductive amination with benzaldehyde, followed by conversion to the hydrochloride salt .
Synthetic Approaches
The typical synthesis pathway often starts with the protected amino acid derivative, such as methyl O-(tert-butyl)-L-serinate, which undergoes specific chemical transformations to introduce the benzyl group on the amino nitrogen. The final step involves conversion to the hydrochloride salt to enhance stability and crystallinity.
Related synthetic procedures in the literature indicate that similar compounds are prepared using standard peptide chemistry methods, including protection/deprotection strategies and coupling reactions. For instance, tert-butoxycarbonyl (Boc) protection is commonly employed for amino groups in similar synthetic pathways .
Biological Applications and Enzyme Interactions
The chiral nature of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride makes it particularly valuable in biological research, especially in studies focused on enzyme mechanisms and protein-ligand interactions.
Enzyme Modulation
The compound can function as an enzyme inhibitor or activator due to its chiral nature, allowing selective interactions with specific molecular targets. These interactions can influence various biochemical pathways, making the compound valuable in research involving enzyme mechanisms and protein-ligand interactions.
The stereochemistry at the C2 position is critical for biological activity, as it determines how the molecule fits into enzyme binding pockets. The (S) configuration often mimics the natural amino acid configuration, potentially allowing the compound to interact with enzymes that process or recognize amino acids or their derivatives.
Chemical Reactivity
As an amino acid derivative, (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride participates in various chemical reactions typical of its functional groups.
Characteristic Reactions
The compound can undergo reactions at multiple sites:
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The methyl ester group can participate in hydrolysis, transesterification, or amidation reactions
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The secondary amine (benzylamino group) can engage in various nucleophilic reactions
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The tert-butoxy group can be cleaved under acidic conditions, revealing a primary alcohol
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The entire molecule can serve as a building block in peptide synthesis or other condensation reactions
These reaction pathways allow for the compound's incorporation into more complex molecular architectures or its modification to generate derivatives with altered properties.
Research Applications
(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride finds applications in various research contexts due to its unique structural features and chemical properties.
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